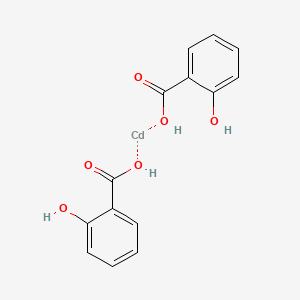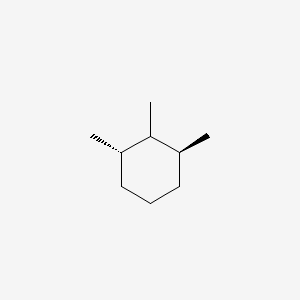![molecular formula C5H12N2O2 B13816289 Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) is a chemical compound with a complex structure that includes an amidine group and a dihydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) typically involves the reaction of dimethylamine with formaldehyde and subsequent reaction with an appropriate dihydroxyethyl derivative. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Conditions often involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). Conditions often involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Formamidinium iodide: Similar in structure but contains an iodide group.
Formamidinium bromide: Similar in structure but contains a bromide group.
N,N’-Bis(2,4-xylyl)methanimidamide: Contains additional aromatic groups, making it structurally distinct.
Uniqueness
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dihydroxyethyl group, in particular, provides additional sites for chemical modification and interaction with other molecules.
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N'-[(1R)-1,2-dihydroxyethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-6-5(9)3-8/h4-5,8-9H,3H2,1-2H3/b6-4+/t5-/m1/s1 |
InChI Key |
RCZQTJGGTGUQFZ-YWSOBTQUSA-N |
Isomeric SMILES |
CN(C)/C=N/[C@@H](CO)O |
Canonical SMILES |
CN(C)C=NC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



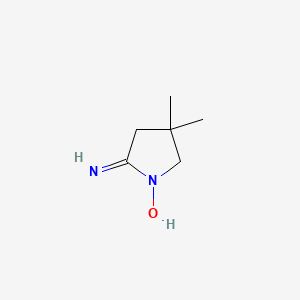
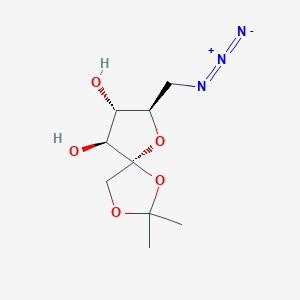
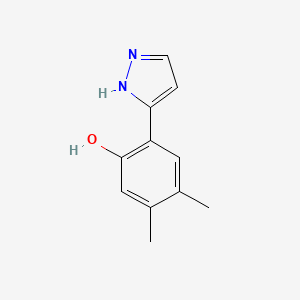

![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
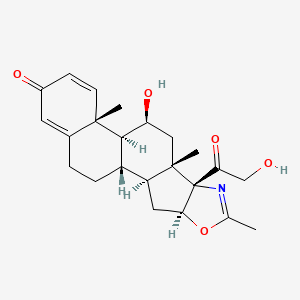
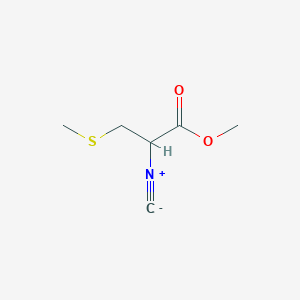
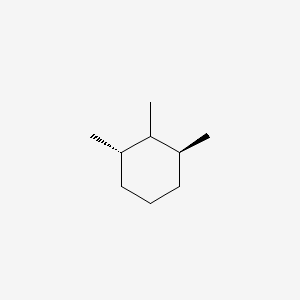
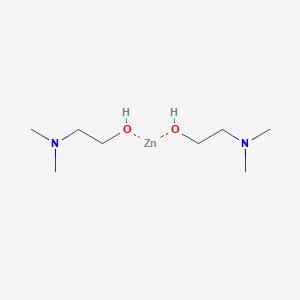
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
